molecular formula C21H16F3N3O2S2 B2589446 N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1396765-57-3

N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2589446
CAS RN: 1396765-57-3
M. Wt: 463.49
InChI Key: VTVLINXYFWSIHN-UHFFFAOYSA-N
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Description

N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C21H16F3N3O2S2 and its molecular weight is 463.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Agents

A study focused on the synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, demonstrating their promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were designed by reacting 3-amino-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide with p-substituted benzaldehydes, indicating the potential of benzo[d]thiazole derivatives in developing new antibacterial agents (Palkar et al., 2017).

Anticancer Evaluation

Another research area involves the synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, displaying promising anticancer activity against various human cancer cell lines. These compounds were synthesized under microwave irradiation, showcasing the role of benzo[d]thiazole derivatives in anticancer drug development (Tiwari et al., 2017).

Gelation Behavior and Supramolecular Gelators

Research on N-(thiazol-2-yl)benzamide derivatives has revealed their gelation behavior towards ethanol/water and methanol/water mixtures. This study highlights the role of methyl functionality and non-covalent interactions in gelation, pointing towards the application of such compounds in designing supramolecular gelators (Yadav & Ballabh, 2020).

Coordination Networks and NLO Properties

Another field of interest is the synthesis of coordination networks from tetrazolate-yl acylamide tectons, which led to crystalline structures with significant second harmonic generation (SHG) efficiencies. The study discusses the impact of substituents on structural topologies and nonlinear optical properties, suggesting the potential of benzo[d]thiazolyl compounds in materials science (Liao et al., 2013).

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O2S2/c22-21(23,24)13-6-3-9-16-17(13)26-20(31-16)27(11-12-5-4-10-29-12)19(28)18-25-14-7-1-2-8-15(14)30-18/h1-3,6-9,12H,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVLINXYFWSIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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